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Introduction
Tivantinib (ARQ 197) is an orally administered, selective, small-molecule inhibitor that has

been investigated for the treatment of various solid tumors, including non-small-cell lung cancer

(NSCLC).[1] Initially reported as a non-ATP competitive inhibitor of the MET (mesenchymal-

epithelial transition) receptor tyrosine kinase, its mechanism of action has been a subject of

further investigation.[1][2] The MET pathway, when dysregulated through mechanisms like

gene amplification, overexpression, or mutation, plays a crucial role in tumor development,

progression, and resistance to other targeted therapies, making it a compelling target in

oncology.[3][4] This guide provides an in-depth technical overview of tivantinib, focusing on its

development for MET-amplified NSCLC, including its proposed mechanism of action, key

clinical trial data, and detailed experimental protocols.

Mechanism of Action
Tivantinib was initially developed as a selective inhibitor of MET, a receptor tyrosine kinase.[3]

It was proposed to impede both constitutive and hepatocyte growth factor (HGF)-induced MET

phosphorylation by stabilizing the receptor in its inactive conformation, thereby reducing

downstream signaling.[3] This inhibition was expected to lead to a reduction in tumor cell

proliferation, invasion, and metastasis, and the induction of apoptosis.[3] The drug binds to the

MET kinase domain in a novel, ATP-independent manner.[1]
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However, subsequent research has suggested a more complex mechanism of action. Studies

have shown that tivantinib's antitumor activity may be independent of MET inhibition.[2] These

studies observed that tivantinib could inhibit the growth of both MET-addicted and MET-

nonaddicted cancer cells with similar potency.[5] Further investigations revealed that tivantinib
can disrupt microtubule dynamics, leading to a G2/M cell cycle arrest and apoptosis, a

mechanism distinct from other MET tyrosine kinase inhibitors which typically induce a G0/G1

arrest.[2][5] It is now thought that tivantinib may function as a microtubule depolymerizer.[2][6]

MET Signaling Pathway
The MET receptor tyrosine kinase, upon binding its ligand HGF, dimerizes and

autophosphorylates, activating multiple downstream signaling cascades. These pathways,

including the RAS/MAPK and PI3K/AKT pathways, are critical for cell proliferation, survival,

motility, and invasion. In MET-amplified NSCLC, the overexpression of the MET receptor leads

to ligand-independent, constitutive activation of these oncogenic pathways.
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Figure 1: Simplified MET signaling pathway and the inhibitory action of tivantinib.
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Tivantinib has been evaluated in several clinical trials for NSCLC, often in combination with

EGFR inhibitors like erlotinib. The rationale for this combination is based on the observation

that MET activation can be a mechanism of acquired resistance to EGFR tyrosine kinase

inhibitors.[3]

Phase III MARQUEE Trial
The MARQUEE (Met inhibitor ARQ 197 plus Erlotinib vs Erlotinib plus placebo in NSCLC) trial

was a pivotal Phase III study that enrolled 1,048 patients with advanced nonsquamous NSCLC

who had been previously treated with one or two systemic regimens.[7][8] Patients were

randomized to receive either tivantinib (360 mg twice daily) plus erlotinib (150 mg daily) or

placebo plus erlotinib.[7]

The trial was ultimately discontinued for futility as it did not meet its primary endpoint of

improving overall survival (OS) in the intent-to-treat population.[7] However, a statistically

significant improvement in progression-free survival (PFS) was observed in the tivantinib arm.

[7]

Endpoint
Tivantinib +

Erlotinib

Placebo +

Erlotinib

Hazard Ratio

(95% CI)
p-value

Median Overall

Survival
8.5 months 7.8 months 0.98 (0.84 - 1.15) 0.81[7]

Median

Progression-Free

Survival

3.6 months 1.9 months 0.74 (0.62 - 0.89) < 0.001[7]

Table 1: Key Efficacy Outcomes from the MARQUEE Trial (Intent-to-Treat Population).[7]

Exploratory subgroup analyses suggested a potential OS benefit in patients with high MET

expression.[7] Another exploratory analysis of the MARQUEE study focused on a subgroup of

109 patients with EGFR-mutant NSCLC. In this population, the combination of tivantinib and

erlotinib showed improved efficacy compared to erlotinib alone.[9]
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Endpoint (EGFR-

Mutant Subgroup)

Tivantinib + Erlotinib

(n=56)

Placebo + Erlotinib

(n=53)

Hazard Ratio (95%

CI)

Median Progression-

Free Survival
13.0 months 7.5 months 0.49 (0.31 - 0.77)[9]

Median Overall

Survival
25.5 months 20.3 months 0.68 (0.43 - 1.08)[9]

Table 2: Efficacy Outcomes in the EGFR-Mutant Subgroup of the MARQUEE Trial.[9]

Phase II ATTENTION Trial
The ATTENTION trial was another significant study that evaluated tivantinib in combination

with erlotinib. While the primary endpoint of overall survival was not met with statistical

significance in the intent-to-treat population, there was a numerical trend favoring the tivantinib
combination.[10]

Endpoint
Tivantinib +

Erlotinib
Erlotinib Alone Hazard Ratio p-value

Median Overall

Survival
12.9 months 11.2 months 0.89 0.4[10]

Table 3: Overall Survival in the ATTENTION Trial.[10]

Experimental Protocols
Patient Selection and Trial Design (MARQUEE Trial)
The MARQUEE trial employed a robust design to evaluate the efficacy and safety of tivantinib.
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Figure 2: Workflow of the Phase III MARQUEE clinical trial.
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Inclusion Criteria:

Histologically or cytologically confirmed locally advanced or metastatic nonsquamous

NSCLC.

Previous treatment with one or two systemic regimens, including a platinum-based doublet.

[7]

Availability of a tumor specimen for biomarker analysis.[7]

Exclusion Criteria:

Prior treatment with a MET inhibitor or an EGFR inhibitor (for the ATTENTION trial, prior

EGFR TKI was allowed).[3][10]

Treatment:

Patients in the experimental arm received tivantinib 360 mg orally twice daily in combination

with erlotinib 150 mg orally once daily.[7]

Patients in the control arm received a matching placebo plus erlotinib 150 mg orally once

daily.[7]

MET Amplification Detection
The determination of MET amplification is crucial for identifying patients who may benefit from

MET-targeted therapies. Fluorescence in situ hybridization (FISH) is considered the gold

standard for this assessment.[11]

Protocol for MET FISH:

Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are

deparaffinized and rehydrated.

Pre-treatment: Slides are treated with a pre-treatment solution to unmask the target DNA.

Probe Hybridization: A dual-color FISH probe set is applied, containing a probe for the MET

gene and a control probe for the centromere of chromosome 7 (CEP7).
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Hybridization: The slides are incubated to allow the probes to bind to the target DNA.

Washing: Post-hybridization washes are performed to remove unbound probes.

Counterstaining: The slides are counterstained with DAPI to visualize the cell nuclei.

Analysis: The slides are analyzed under a fluorescence microscope. The number of MET

and CEP7 signals per cell is counted in a predefined number of tumor cells.

Interpretation: MET amplification is typically defined by a MET/CEP7 ratio of ≥2.0 or a high

MET gene copy number (e.g., ≥6 copies per cell).[12]

Next-generation sequencing (NGS) is also increasingly used to detect MET amplification,

offering the advantage of simultaneously assessing multiple genomic alterations.[13] However,

standardized protocols and interpretation criteria for MET amplification by NGS are still

evolving.[14]

Safety and Tolerability
In clinical trials, the combination of tivantinib and erlotinib was generally manageable.

Common adverse events included diarrhea, rash, and asthenia.[9] Hematologic toxicities,

particularly neutropenia and febrile neutropenia, were more frequently observed in the

tivantinib plus erlotinib arm compared to the placebo plus erlotinib arm.[9] In some studies,

dose reductions of tivantinib were necessary to manage side effects like neutropenia.[10]

Conclusion
Tivantinib has had a complex development history in the context of MET-amplified NSCLC.

While the large Phase III MARQUEE trial did not demonstrate an overall survival benefit in the

broad population of previously treated nonsquamous NSCLC, it did show a significant

improvement in progression-free survival.[7] Furthermore, exploratory analyses have

suggested potential efficacy in specific patient subgroups, such as those with high MET

expression or EGFR mutations.[7][9]

The discovery of tivantinib's alternative mechanism of action as a microtubule disruptor has

added another layer of complexity to its clinical development.[2][5] This dual mechanism may

have implications for its antitumor activity and could inform the design of future clinical trials.
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For drug development professionals, the story of tivantinib underscores the importance of a

deep understanding of a drug's mechanism of action and the necessity of robust biomarker

strategies to identify the patient populations most likely to benefit from a given therapy. Further

research is warranted to clarify the precise role of tivantinib and to optimize its use in the

treatment of NSCLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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